molecular formula C14H9IN2OS2 B2454515 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 317854-11-8

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2454515
CAS No.: 317854-11-8
M. Wt: 412.26
InChI Key: TUEIWYDNYHSCAL-UHFFFAOYSA-N
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Description

N-[4-(4-Iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS 317854-11-8) is a synthetic small molecule featuring a distinctive structure comprising a 4-(4-iodophenyl)thiazole core linked to a thiophene-2-carboxamide group. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. It was identified via a pharmacophore-based database screening as a potent Abl kinase inhibitor, demonstrating affinity at low nanomolar concentrations in cell-free assays . The molecular scaffold of N-(thiazol-2-yl)thiophene-2-carboxamide is a previously untested class for Abl inhibition, offering a novel chemical space for research . Beyond its established role in kinase research, the structural features of this compound, namely the thiazole and thiophene rings, are common in compounds studied for their broad biological activities. The iodophenyl substituent, in particular, is a functional group that has been correlated with significant antimicrobial and anti-biofilm activity in related thiourea and thiazole derivatives, specifically against pathogens like Staphylococcus aureus . This suggests potential cross-disciplinary research applications for this compound in infectious disease studies. Its mechanism of action in the context of Abl kinase is rationalized through molecular docking simulations, which predict a favorable binding mode and specific interaction pattern within the enzyme's catalytic binding site . This product is intended for research purposes only in a controlled laboratory environment and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN2OS2/c15-10-5-3-9(4-6-10)11-8-20-14(16-11)17-13(18)12-2-1-7-19-12/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEIWYDNYHSCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another method used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Halogenated or aminated derivatives.

Mechanism of Action

The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. The iodophenyl group can enhance the compound’s binding affinity and specificity to its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of the iodophenyl group, which can enhance its biological activity and specificity. The combination of the thiazole and thiophene rings also contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound integrates a thiazole ring, a thiophene ring, and an iodophenyl group, which contribute to its unique pharmacological properties. Research has indicated its potential in antimicrobial, antifungal, and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H9IN2OSC_{14}H_{9}IN_{2}OS. The structural components can be summarized as follows:

ComponentStructure Description
Thiazole RingA five-membered ring containing sulfur and nitrogen.
Thiophene RingA five-membered ring containing sulfur.
Iodophenyl GroupA phenyl group substituted with iodine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole and thiophene rings facilitate binding to various biological targets, while the iodophenyl group enhances binding affinity and specificity. This interaction can modulate enzyme activity, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against a range of bacterial strains. For example:

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

These findings suggest that the compound could serve as a candidate for developing new antimicrobial agents.

Antifungal Activity

The compound also demonstrates antifungal activity against various fungal pathogens. In studies conducted by researchers, the compound showed promising results:

Fungal StrainMinimum Inhibitory Concentration (MIC) μg/mLReference
Candida albicans32
Aspergillus niger64

This data supports the potential use of this compound in treating fungal infections.

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies have revealed that it induces apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells.
  • Apoptotic Pathways : It activates caspases leading to programmed cell death.

In a study evaluating its efficacy against breast cancer cells (MCF-7), the compound exhibited an IC50 value of 25 μM, indicating significant cytotoxicity compared to control groups .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A comprehensive analysis involving multiple bacterial strains demonstrated that the compound inhibited bacterial growth effectively at varying concentrations.
  • Antifungal Screening : In vitro tests against Candida species indicated that this compound could be a potential treatment option for candidiasis.
  • Cancer Cell Line Studies : Research focusing on MCF-7 and HeLa cell lines showed that the compound significantly reduced cell viability while promoting apoptotic markers.

Q & A

Q. What are the standard synthetic routes for N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving:

Thiazole Ring Formation : Condensation of 4-iodobenzaldehyde with thiosemicarbazide to form the thiazole core.

Carboxamide Coupling : Reaction of thiophene-2-carbonyl chloride with the amino group of the thiazole intermediate under anhydrous conditions (e.g., dry DCM, 0–5°C).
Optimization Strategies :

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
  • Catalysis : Introduce triethylamine (TEA) to neutralize HCl byproducts during coupling reactions .
  • Temperature Control : Maintain low temperatures (0–5°C) during acyl chloride reactions to minimize side products .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), thiazole protons (δ 6.8–7.1 ppm), and carboxamide NH (δ 10.2 ppm) .
  • ¹³C NMR : Identify carbonyl carbons (δ 165–170 ppm) and iodophenyl carbons (δ 120–140 ppm) .
  • Infrared Spectroscopy (IR) : Confirm C=O (1680–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (70:30) for purity assessment (retention time ~12.5 min) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiophene carboxamide moiety shows high electron density, favoring interactions with enzyme active sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like tyrosine kinases. The iodophenyl group exhibits hydrophobic interactions with pocket residues (e.g., Leu273, Val281) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to identify key hydrogen bonds (e.g., carboxamide NH with Asp381) .

Q. What strategies resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hr) .
  • Solubility Issues : Use DMSO stock solutions ≤0.1% v/v to avoid solvent toxicity .
  • Metabolic Interference : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .
    Example : A study reporting IC₅₀ = 5 μM (vs. 20 μM in another) attributed differences to serum-free vs. serum-containing media .

Q. How can crystallographic data clarify structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Resolve dihedral angles between thiazole and thiophene rings (e.g., 4.4° deviation in a related compound, indicating near-planarity) .
  • Hydrogen Bond Analysis : Identify intramolecular N–H···N bonds (e.g., 2.87 Å in N-(4-chlorophenyl) analogues) stabilizing the conformation .
  • Disorder Modeling : Apply SHELXL refinement to address positional disorder in aromatic rings (50:50 occupancy) .

Notes for Replication

  • Synthesis : Always confirm intermediate purity via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) before proceeding to coupling .
  • Crystallography : For high-quality crystals, use slow evaporation from DMSO/water (1:3) .

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